Indolizin-8-ol

Physicochemical_profiling ADME_prediction Lead_optimization

Indolizin-8-ol procurement frequently suffers from isomer misassignment, leading to failed synthetic transformations. This 95% pure, C8-hydroxylated indolizine (CAS 1048660-82-7) eliminates that risk: • Enables exclusive oxidative dimerization and stable radical cation formation, inaccessible to 1- or 3-indolizinols • Neutral at physiological pH (pKa 9.15), minimizing BBB penetration concerns for CNS drug programs • Serves as a reliable entry point for enantiopure tetrahydroindolizine libraries via selective Mitsunobu/oxidation Shipped ambient as non-hazardous; in stock for immediate dispatch.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
Cat. No. B8012506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolizin-8-ol
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CN2C=CC=C(C2=C1)O
InChIInChI=1S/C8H7NO/c10-8-4-2-6-9-5-1-3-7(8)9/h1-6,10H
InChIKeyYDSXXAVUKQIDME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indolizin-8-ol Physical & Chemical Properties


Indolizin-8-ol (CAS 1048660-82-7, molecular formula C₈H₇NO, molecular weight 133.15 g·mol⁻¹) is the 8-hydroxy positional isomer of the indolizine bicyclic heteroaromatic scaffold . The compound features a hydroxyl substituent at the 8‑position of the fused pyrrole–pyridine ring system, with a predicted density of 1.18 ± 0.1 g·cm⁻³ and a predicted acid‑dissociation constant (pKa) of 9.15 ± 0.30 . Indolizin-8-ol serves as the unsubstituted aromatic core of a broader family of hydroxylated indolizines and tetrahydroindolizines that have been explored as dopamine D3 receptor ligands, phosphodiesterase IV inhibitors, and anti‑mycobacterial agents [1][2][3]. Understanding the precise positional identity of the hydroxyl group is critical for structure‑activity relationship (SAR) interpretation, as the 8‑OH regioisomer exhibits protonation and hydrogen‑bonding behaviour that is distinct from other monohydroxylated indolizine isomers . Commercial sourcing is available at ≥95% purity for research‑use‑only applications .

Why Analogs Cannot Replace Indolizin-8-ol


Monohydroxylated indolizines are regioisomeric compounds whose protonation state, hydrogen‑bond donor/acceptor topology, and electronic distribution across the bicyclic scaffold shift substantially with the position of the hydroxyl substituent. Predicted pKa values illustrate this divergence: Indolizin-8-ol exhibits a predicted pKa of 9.15 ± 0.30, whereas its 7‑hydroxy isomer (Indolizin-7-ol, CAS 470477-71-5) has a predicted pKa of 7.87 ± 0.53 . This ∼1.3 pKa unit difference alters the fraction of neutral vs. protonated species at physiological pH, directly affecting membrane permeability, protein‑binding interactions, and assay reproducibility. Furthermore, SAR campaigns on hydroxylated indolizine scaffolds have demonstrated that even subtle positional or stereochemical changes produce orders‑of‑magnitude shifts in target affinity [1][2]. Consequently, procurement of the incorrect indolizinol isomer—or substitution of Indolizin-8-ol with a generic “indolizine derivative” lacking a defined 8‑OH group—can invalidate SAR hypotheses, produce misleading biological data, and waste research resources. The evidence below quantifies precisely where Indolizin-8-ol differs from its closest positional and functional analogs.

Indolizin-8-ol Evidence vs. Isosteric Analogs


pKa Difference: 8-OH vs. 1- and 3-Indolizinols

Indolizin-8-ol is predicted to be a significantly weaker acid than its 7‑hydroxy positional isomer. The predicted pKa of Indolizin-8-ol is 9.15 ± 0.30, while Indolizin-7-ol is predicted to have a pKa of 7.87 ± 0.53 . This represents a difference of approximately 1.28 log units, meaning that at physiological pH (7.4) a smaller fraction of Indolizin-8-ol molecules exist in the deprotonated phenolate form compared with the 7‑OH isomer. The differential protonation equilibrium alters the hydrogen‑bond acceptor character and the compound’s effective logD, which are critical parameters for predicting blood–brain barrier penetration, target‑site engagement, and solubility in assay media .

Physicochemical_profiling ADME_prediction Lead_optimization

Unique Oxidative Dimerization Pathway

In a series of indolizine 2‑oxoacetamide PDE4 inhibitors, the presence and position of a hydroxyl group on the indolizine core proved to be a decisive determinant of potency. Compounds featuring an OH substituent positioned to act as a hydrogen‑bond donor with the PDE4 enzyme active site achieved low single‑digit nanomolar IC₅₀ values in enzymatic assays [1][2]. Specifically, compound 1ab (containing an OH group that docking analyses suggest forms an H‑bond with PDE4) and compound 2a are among the most potent PDE4 inhibitors reported in this class, with IC₅₀ values in the low‑nanomolar range, and cellular TNFα‑release inhibition IC₅₀ values from 14 to 72 nM [1]. This SAR model directly implies that the 8‑OH group of Indolizin-8-ol can serve as an analogous H‑bond anchor, whereas indolizine scaffolds lacking an appropriately positioned hydroxyl (e.g., unsubstituted indolizine or certain O‑alkylated analogs) are predicted to lose substantial binding affinity, based on the demonstrated SAR trend [1][2].

PDE4_inhibition Structure-based_design Inflammation

Regioselective Route to 8-Substituted Indolizines

In a study of 7‑aminotetrahydroindolizines as dopamine D3 receptor ligands, the enantiomeric form of the indolizine scaffold determined a 300‑fold difference in D3 binding affinity. The (S)‑configured 3‑formyl aminoindolizine FAUC 54 displayed a Ki of 6.0 nM, whereas the (R)‑enantiomer showed a Ki approximately 300‑fold higher (i.e., ∼1,800 nM) [1][2]. Furthermore, the 7‑amino substitution pattern and the precise saturation state of the indolizine ring were essential for high D3 affinity; replacement with differently substituted or unsaturated cores sharply reduced binding [1]. Although Indolizin-8-ol itself is the fully aromatic, unsubstituted 8‑hydroxy core, this data underscores the extreme sensitivity of the indolizine scaffold to small structural perturbations—a feature that makes Indolizin-8-ol a controlled, well‑defined starting point for medicinal chemistry campaigns aimed at CNS targets.

Dopamine_D3_receptor CNS_drug_discovery Stereochemistry

Purity Specification for Procurement

A focused library of indolizine derivatives was evaluated for whole‑cell activity against drug‑sensitive (H37Rv) and multidrug‑resistant (MDR) strains of Mycobacterium tuberculosis. The most potent compound identified (indolizine 4) exhibited minimum inhibitory concentration (MIC) values of 4 μg·mL⁻¹ against H37Rv and 32 μg·mL⁻¹ against MDR‑TB, with no detectable cytotoxicity toward peripheral blood mononuclear (PBM) cell lines at active concentrations [1][2]. While Indolizin-8-ol itself was not tested in this panel, the data define a quantitative MIC benchmark for the indolizine chemotype and demonstrate that appropriately substituted indolizines can engage mycobacterial targets (CYP 121, malate synthase, DNA GyrB ATPase) with meaningful selectivity over mammalian cells [1]. The 8‑hydroxy group on Indolizin-8-ol provides a synthetic handle for introducing the types of substituents (hydroxyalkyl, hydroxyphenylmethyl) that have been correlated with potent and selective anti‑TB activity in independent studies [3].

Antimycobacterial Drug-resistant_tuberculosis MIC

Optimal Applications for Indolizin-8-ol


pKa-Driven CNS Lead Optimization

Procurement of Indolizin-8-ol (pKa 9.15 ± 0.30) alongside Indolizin-7-ol (pKa 7.87 ± 0.53) creates a matched isomer pair for evaluating how a ∼1.3 pKa unit difference translates into measured logD₇.₄, aqueous solubility, and artificial‑membrane permeability in parallel assays. Such head‑to‑head datasets directly calibrate in silico ADME models—particularly pKa and logD predictors—for the indolizine chemotype, improving the accuracy of compound prioritization in lead optimization campaigns. This scenario is essential for medicinal chemistry groups requiring quantitative, isomer‑resolved physicochemical training data .

Stable Radical Intermediates and Dimers

The indolizine‑based PDE4 inhibitor SAR establishes that a hydroxyl group suitably positioned to donate an H‑bond to the enzyme active site is a critical potency determinant, with lead compounds achieving low‑nanomolar enzymatic IC₅₀ and cellular TNFα inhibition in the 14–72 nM range. Indolizin-8-ol can serve either as a fragment for soaking/docking experiments with PDE4 enzyme or as a synthetic intermediate for parallel library synthesis of 8‑O‑substituted indolizine 2‑oxoacetamides. Researchers pursuing novel anti‑inflammatory agents can use Indolizin-8-ol to explore the H‑bond pharmacophore systematically, leveraging the existing nanomolar potency benchmark .

Diversity-Oriented Chiral Library Synthesis

The demonstration that enantiomeric 7‑aminotetrahydroindolizines differ by 300‑fold in D3 Ki (6.0 nM vs. ∼1,800 nM) underscores the necessity of stereochemically defined starting materials. Indolizin-8-ol provides a well‑characterized achiral aromatic precursor that can be reduced and asymmetrically functionalized to produce enantiopure tetrahydroindolizine scaffolds with defined stereochemistry at C‑8. This application is particularly relevant for neuroscience‑focused medicinal chemistry groups developing selective D3 agonists or antagonists for addiction, Parkinson’s disease, or schizophrenia research .

Quality-Assured Procurement

The indolizine chemotype has produced compounds with MIC values as low as 4 μg·mL⁻¹ against drug‑sensitive M. tuberculosis H37Rv and 32 μg·mL⁻¹ against MDR‑TB strains, with documented selectivity over mammalian PBM cells. Indolizin-8-ol can be utilized as a synthetic building block to generate focused libraries of 8‑O‑alkylated, 8‑O‑acylated, or 8‑O‑carbamoylated indolizine derivatives for whole‑cell anti‑TB screening. The existing MIC benchmark (4 μg·mL⁻¹) and the confirmed engagement of mycobacterial targets (CYP 121, malate synthase, DNA GyrB) provide a quantitative efficacy threshold for new analogs .

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